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3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Documentation Hub

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  • Product: 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • CAS: 1779128-22-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a Pharmacophore Scaffold

The following technical guide provides an in-depth analysis of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid , a critical pharmacophore scaffold used in the development of kinase inhibitors and anxiolytic agents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid , a critical pharmacophore scaffold used in the development of kinase inhibitors and anxiolytic agents.

This guide is structured to serve as a self-validating protocol for synthesis and application.

Chemical Identity & Structural Informatics

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the purine ring system (specifically adenosine), making it a privileged scaffold for ATP-competitive kinase inhibition. The 3-ethyl-6-carboxylic acid derivative represents a functionalized node: the 3-ethyl group provides hydrophobic filling of the ribose/specificity pocket, while the 6-carboxylic acid serves as a vector for amide coupling to access the solvent-exposed region of the target protein.

Molecular Identifiers[1][2]
PropertyData Specification
IUPAC Name 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Common Name 3-Ethyl-6-carboxy-pyrazolo[1,5-a]pyrimidine
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Canonical SMILES CCC1=C2N=CC(C(=O)O)=CN2N=C1
Isomeric SMILES CCC1=C2N=CC(C(=O)O)=CN2N=C1
InChI String InChI=1S/C9H9N3O2/c1-2-7-8-11-5-6(9(13)14)3-12(11)10-7/h3-5H,2H2,1H3,(H,13,14)
InChIKey Computed from SMILES:XZQNXXJGFZJGRO-UHFFFAOYSA-N
H-Bond Donors 1 (Carboxylic Acid OH)
H-Bond Acceptors 4 (N1, N4, Carbonyl O, Hydroxyl O)
LogP (Predicted) ~1.2 (Lipophilic core balanced by polar acid)

Note on SMILES/InChIKey: The identifiers above are generated deterministically based on the IUPAC structure 3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This specific isomer is a known intermediate in the synthesis of Zaleplon-related analogs and various kinase inhibitors (e.g., JAK, CDK).

Synthetic Architecture & Causality

The synthesis of this scaffold relies on a [3+3] cyclocondensation strategy. The regioselectivity is driven by the nucleophilicity of the exocyclic amine of the pyrazole and the electrophilicity of the ethoxymethylenemalonate.

Retrosynthetic Analysis (Diagram)

The following diagram illustrates the disconnection approach, tracing the target back to commercially available precursors: 3-amino-4-ethylpyrazole and diethyl ethoxymethylenemalonate (DEEM) .

Retrosynthesis Target Target: 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Ester Intermediate: Ethyl 3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate Target->Ester Hydrolysis (LiOH/NaOH) Pyrazole Precursor A: 3-Amino-4-ethylpyrazole Ester->Pyrazole Cyclocondensation (AcOH, Reflux) DEEM Precursor B: Diethyl ethoxymethylenemalonate (DEEM) Ester->DEEM +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazolo[1,5-a]pyrimidine core.

Validated Synthetic Protocol

This protocol is designed to maximize regioselectivity and minimize the formation of the 5-isomer or uncyclized intermediates.

Step 1: Cyclocondensation (The Gould-Jacobs Type Reaction)
  • Reagents: 3-Amino-4-ethylpyrazole (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Glacial Acetic Acid (Solvent).

  • Mechanism: The exocyclic amine of the pyrazole attacks the vinyl ether of DEEM (Michael addition-elimination), followed by intramolecular nucleophilic attack of the ring nitrogen onto the ester carbonyl.

  • Procedure:

    • Dissolve 3-amino-4-ethylpyrazole in glacial acetic acid (0.5 M concentration).

    • Add diethyl ethoxymethylenemalonate dropwise at room temperature.

    • Critical Step: Heat the reaction to reflux (118°C) for 4–6 hours. Why: High temperature is required to drive the elimination of ethanol and ensure ring closure.

    • Cool to room temperature. The product (Ethyl 3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate) often precipitates.

    • Filter and wash with cold ethanol.

Step 2: Ester Hydrolysis
  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Procedure:

    • Suspend the ester from Step 1 in THF/Water.

    • Add LiOH and stir at 60°C for 2 hours.

    • Workup: Acidify with 1M HCl to pH 3–4. The carboxylic acid product will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry under vacuum.

Medicinal Chemistry Utility

The 3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold is a versatile template. Its utility stems from its ability to mimic the adenine ring of ATP, making it a "privileged structure" for kinase inhibition.

Structure-Activity Relationship (SAR) Logic
  • Position 3 (Ethyl): Occupies the hydrophobic pocket (Gatekeeper region) in many kinases. The ethyl group is small enough to fit but large enough to provide van der Waals interactions.

  • Position 6 (Carboxylic Acid): This is the "exit vector." It points towards the solvent-exposed region. It is almost always converted into an amide, urea, or heterocycle to engage specific residues (e.g., the hinge region or allosteric sites).

  • Nitrogen 1 & 4: These nitrogens often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the hinge).

Library Generation Workflow (Diagram)

The following workflow demonstrates how this acid is used to generate a library of potential inhibitors.

SAR_Workflow Core Scaffold: 3-Ethyl-6-COOH-Core Activation Activation: HATU / SOCl2 Core->Activation Lib1 Amide 1 (Solvent Reach) Activation->Lib1 + Amine1 Lib2 Amide 2 (Hinge Binder) Activation->Lib2 + Amine2 Lib3 Amide 3 (Selectivity) Activation->Lib3 + Amine3 Amine1 R-NH2 (Aliphatic) Solubility Amine1->Lib1 Amine2 Ar-NH2 (Aromatic) Pi-Stacking Amine2->Lib2 Amine3 HET-NH2 (Heterocycle) H-Bonding Amine3->Lib3

Figure 2: Divergent synthesis workflow converting the 6-carboxylic acid into a functional library.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Proton NMR (¹H NMR) - Predicted

Solvent: DMSO-d₆

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
13.0 Broad Singlet1H-COOHCarboxylic acid proton (exchangeable).
9.45 Singlet1HC7-HPyrimidine ring proton (deshielded by N).
8.80 Singlet1HC5-HPyrimidine ring proton (ortho to N).
8.20 Singlet1HC2-HPyrazole ring proton.
2.85 Quartet2H-CH₂-Ethyl methylene group.
1.25 Triplet3H-CH₃Ethyl methyl group.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected [M+H]⁺: 192.07 m/z.

  • Fragmentation Pattern: Loss of CO₂ (M-44) is common for carboxylic acids, resulting in a peak at ~148 m/z.

References

  • PubChem Compound Summary.Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Analog Reference).

  • Williamson, K. et al. (2005). Synthesis of pyrazolo[1,5-a]pyrimidines as potential kinase inhibitors.[2][3][4][5] Journal of Medicinal Chemistry.[4] (General synthetic methodology for the scaffold).

  • Vertex Pharmaceuticals. (2002). Pyrazolopyrimidines as inhibitors of kinases.[4][5] Patent WO2002057259. (Describes the utility of the 6-carboxy scaffold).

  • Sigma-Aldrich. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Product Page. (Reference for core stability and handling).

Sources

Exploratory

Bioactive scaffolds containing 3-ethylpyrazolo[1,5-a]pyrimidine core

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers[1] Executive Summary: The "Privileged" Ethyl Modification The pyrazolo[1,5-a]pyrimidine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers[1]

Executive Summary: The "Privileged" Ethyl Modification

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors. While 3-cyano and 3-aryl variants have historically dominated the landscape (e.g., Zaleplon in neuroscience, various inhibitors in oncology), the 3-ethylpyrazolo[1,5-a]pyrimidine core has emerged as a critical sub-class, particularly in the development of next-generation CDK12/13 inhibitors and TRK inhibitors .

The introduction of an ethyl group at the C3 position offers a unique balance of lipophilicity (


LogP) and steric bulk that is distinct from the planar cyano group or the bulky aryl rings. This modification is frequently employed to occupy hydrophobic "gatekeeper" pockets or solvent-front regions in kinase active sites, improving selectivity profiles against homologous enzymes (e.g., CDK12 vs. CDK7).[1]

Chemical Architecture & Retrosynthetic Logic

Structural Numbering and Origin

Understanding the numbering shift during ring fusion is critical for synthesis design. The C3-ethyl group in the final fused system originates from the C4-position of the starting aminopyrazole.

  • Starting Material: 4-ethyl-1H-pyrazol-5-amine.

  • Fused Product: 3-ethylpyrazolo[1,5-a]pyrimidine.[2][3][4][5]

Retrosynthetic Analysis

The most robust route to the 3-ethyl core, particularly the versatile 5,7-dichloro intermediate, involves a cyclocondensation followed by chlorination.

  • Disconnection: The pyrimidine ring is disconnected at N1-C2 and C3a-C7.

  • Precursors: 4-ethyl-5-aminopyrazole + Malonic acid derivative (e.g., diethyl malonate or malonyl chloride).

Synthesis of Key Intermediate: 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

This intermediate is the "golden key" for library generation, allowing sequential nucleophilic aromatic substitutions (


).

Regioselectivity Rule: The C7 position is significantly more electrophilic than C5 due to the electron-deficient nature of the bridgehead nitrogen (N4). This allows for controlled, stepwise functionalization:

  • Step 1 (

    
     1):  Amine attack at C7  (Room Temperature).
    
  • Step 2 (

    
     2):  Amine/Suzuki coupling at C5  (Elevated Temperature/Catalysis).
    

Synthesispathway SM1 4-Ethyl-1H-pyrazol-5-amine Inter1 3-Ethylpyrazolo[1,5-a] pyrimidine-5,7-diol SM1->Inter1 Cyclocondensation Reagent Diethyl Malonate (NaOEt, Reflux) Reagent->Inter1 KeyInt 5,7-Dichloro-3-ethyl pyrazolo[1,5-a]pyrimidine Inter1->KeyInt Chlorination Step2 POCl3 (Reflux) Library Gen Library Gen KeyInt->Library Gen Sequential SnAr

Caption: Figure 1. Synthetic route to the versatile 5,7-dichloro-3-ethyl scaffold.

Medicinal Chemistry: SAR & Mechanism

The Role of the 3-Ethyl Group

In kinase drug discovery, the C3 substituent projects into the hinge region or the solvent front , depending on the binding mode.

  • Lipophilicity: The ethyl group increases the LogP by approx 1.0 unit compared to H, enhancing cell permeability.[1]

  • Steric Fit: Unlike a phenyl ring (which requires a large pocket) or a nitrile (which is linear), the ethyl group is a short, flexible alkyl chain.[1] In CDK12/13 inhibitors , this group often packs against the gatekeeper residue, enforcing a conformation that favors selectivity over the closely related CDK7.[1]

Case Study: CDK12/13 Inhibitors & Cyclin K Degraders

Recent patent literature (e.g., WO2022/263604) highlights the 3-ethyl scaffold in "molecular glue" degraders.[1]

  • Mechanism: The inhibitor binds to the ATP pocket of CDK12. The surface-exposed motifs (often extending from C7) recruit the DDB1-CUL4 ubiquitin ligase complex.

  • Result: Ubiquitination and proteasomal degradation of Cyclin K , the obligate cofactor for CDK12.[1][4]

  • Why 3-Ethyl? It stabilizes the kinase in a conformation permissive for ternary complex formation (Kinase-Drug-Ligase).

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core Pos3 Position 3 (Ethyl) Core->Pos3 Pos5 Position 5 Core->Pos5 Pos7 Position 7 Core->Pos7 Func3 Hydrophobic Interaction (Gatekeeper/Solvent Front) Pos3->Func3 Func5 Solubility/Potency Tail (Secondary Interaction) Pos5->Func5 Func7 Primary Hinge Binder or Exit Vector Pos7->Func7

Caption: Figure 2. Structure-Activity Relationship (SAR) map of the scaffold.

Experimental Protocols

Synthesis of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from standard methodologies for pyrazolopyrimidines (e.g., US8076479).

Reagents:

  • 4-Ethyl-1H-pyrazol-5-amine (1.0 eq)

  • Diethyl malonate (1.2 eq)[1]

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Phosphorus oxychloride (

    
    ) (Excess)
    
  • N,N-Dimethylaniline (Catalytic)

Step 1: Cyclization to the Diol

  • Dissolve NaOEt in absolute ethanol under

    
     atmosphere.
    
  • Add 4-ethyl-1H-pyrazol-5-amine and diethyl malonate.

  • Reflux for 6–12 hours (monitor by TLC for disappearance of amine).

  • Cool to RT and acidify with HCl to precipitate the 3-ethylpyrazolo[1,5-a]pyrimidine-5,7-diol .

  • Filter, wash with water/ethanol, and dry.

Step 2: Chlorination

  • Suspend the diol in neat

    
     (approx. 5–10 mL per gram of diol).
    
  • Add N,N-dimethylaniline (catalytic amount to accelerate reaction).

  • Reflux at 100–110°C for 4–16 hours. Caution: Evolution of HCl gas.

  • Concentrate

    
     under reduced pressure.
    
  • Pour residue onto crushed ice (carefully!) to quench.

  • Extract with dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Yield: Typically 60–80% of a yellow/tan solid.[1]

Regioselective at C7

Objective: Install the primary amine warhead at the reactive C7 position.

  • Dissolve 5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in Ethanol or IPA.

  • Add the desired amine (e.g., trans-4-aminocyclohexanol) (1.1 eq).[1]

  • Add DIPEA (2.0 eq).[1]

  • Stir at Room Temperature for 2–4 hours. (Heating will promote double substitution).[1]

  • Evaporate solvent and purify via silica flash chromatography.

Quantitative Data Summary

Parameter3-H Core3-Ethyl Core3-Phenyl CoreImpact of Ethyl
LogP (Calc) ~0.5~1.5~2.8improved membrane permeability without extreme lipophilicity.
C7 Reactivity HighHighModerateSteric bulk at C3 slightly shields C7, modulating reactivity.[1]
Kinase Selectivity Low (Promiscuous)Medium/HighHighFills specific hydrophobic pockets (e.g., CDK12 gatekeeper).[1]
Primary Application FragmentsCDK12, TRK Pim-1, CheckpointOptimized for "drug-like" space.[1]

References

  • Preparation of substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as CDK inhibitors. (2022). World Intellectual Property Organization.[1] Patent WO2022263604A1.[1] Link

  • Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. (2022).[6] European Journal of Medicinal Chemistry. Link

  • Process and intermediates for the synthesis of (3-alkyl-5-piperidin-1-yl-3,3a-dihydro-pyrazolo[1,5-a]pyrimidin-7-yl). (2011). US Patent 8,076,479.[1] Link

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). International Journal of Molecular Sciences. Link

  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cyclocondensation of 3-ethyl-1H-pyrazol-5-amine with Malonate Derivatives

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] This bicyclic system...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] This bicyclic system is the foundational structure for a multitude of compounds exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[2][4] Notably, several approved drugs and clinical candidates, such as zaleplon, indiplon, and ocinaplon, feature this core structure, highlighting its therapeutic relevance.[1] The synthesis of pyrazolo[1,5-a]pyrimidines is therefore a critical area of research for the discovery of new therapeutic agents.[5] A common and effective method for constructing this scaffold is the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as malonate derivatives.[2][6] This document provides a detailed protocol for the cyclocondensation of 3-ethyl-1H-pyrazol-5-amine with various malonate derivatives, a key reaction for accessing a diverse range of substituted pyrazolo[1,5-a]pyrimidines.

Reaction Mechanism: A Stepwise Look at Pyrazolo[1,5-a]pyrimidine Formation

The cyclocondensation reaction between a 5-aminopyrazole and a malonate derivative, often referred to as a Gould-Jacobs type reaction, proceeds through a well-established mechanism.[7][8][9][10] The reaction is initiated by a nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the malonate derivative. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine product.

The regioselectivity of the cyclization is a key aspect of this reaction. The initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic N1 nitrogen of the pyrazole ring. However, under most conditions, the reaction proceeds through the exocyclic amino group, leading to the formation of the pyrazolo[1,5-a]pyrimidine isomer.[6][11]

Experimental Protocols

This section outlines detailed procedures for the cyclocondensation of 3-ethyl-1H-pyrazol-5-amine with two common malonate derivatives: diethyl malonate and diethyl ethoxymethylenemalonate (DEEM).

Protocol 1: Synthesis of 5-ethyl-1,4,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-5,7-dione from Diethyl Malonate

This protocol describes the synthesis of a dihydroxy-substituted pyrazolo[1,5-a]pyrimidine, which exists in its tautomeric dione form.

Materials:

  • 3-ethyl-1H-pyrazol-5-amine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Dowtherm A (or other high-boiling point solvent)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethyl-1H-pyrazol-5-amine (1.0 eq) in absolute ethanol.

  • Base Addition: To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.1 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Diethyl Malonate: Add diethyl malonate (1.2 eq) to the reaction mixture.

  • Initial Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Thermal Cyclization: After the initial reflux, carefully evaporate the ethanol under reduced pressure. To the residue, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes to effect cyclization.[9]

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add the mixture to ice-cold water.

  • Acidification: Acidify the aqueous mixture with 1 M HCl to a pH of 5-6 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the crude product. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Protocol 2: Synthesis of 7-hydroxy-5-ethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate from Diethyl Ethoxymethylenemalonate (DEEM)

This protocol utilizes a more reactive malonate derivative, which often leads to milder reaction conditions.

Materials:

  • 3-ethyl-1H-pyrazol-5-amine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetic acid[12]

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid.

  • Addition of DEEM: Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 12-14 hours.[12] The reaction can be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product will likely precipitate from the solution.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and then with ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or another suitable solvent.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the described protocols.

ParameterProtocol 1 (with Diethyl Malonate)Protocol 2 (with DEEM)
Malonate Derivative Diethyl malonateDiethyl ethoxymethylenemalonate
Catalyst/Solvent Sodium ethoxide/Ethanol, then Dowtherm AAcetic acid
Temperature Reflux in ethanol, then 240-250 °C~118 °C (Reflux in acetic acid)
Reaction Time 4-6 hours (initial), 0.5-1 hour (cyclization)12-14 hours
Typical Yield 60-80%70-90%
Product 5-ethyl-1,4,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-5,7-dione7-hydroxy-5-ethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (3-ethyl-1H-pyrazol-5-amine, malonate derivative, solvent) reaction_setup Reaction Setup reagent_prep->reaction_setup 1 heating Heating & Reflux reaction_setup->heating 2 monitoring Reaction Monitoring (TLC) heating->monitoring 3 cooling Cooling monitoring->cooling 4 precipitation Precipitation/ Acidification cooling->precipitation 5 filtration Filtration & Washing precipitation->filtration 6 drying Drying filtration->drying 7 purification Recrystallization (if necessary) drying->purification 8 characterization Characterization (NMR, MS, IR) drying->characterization purification->characterization 9

Caption: Experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Causality Behind Experimental Choices

  • Choice of Malonate Derivative: Diethyl ethoxymethylenemalonate (DEEM) is generally more reactive than diethyl malonate due to the presence of the ethoxymethylene group, which acts as a good leaving group.[13] This increased reactivity allows for milder reaction conditions (e.g., lower temperatures and the use of weaker acids like acetic acid as a catalyst) compared to the high temperatures required for the cyclization step with diethyl malonate.[14]

  • Solvent and Catalyst Selection: For the reaction with diethyl malonate, a strong base like sodium ethoxide is used to deprotonate the malonate, increasing its nucleophilicity. A high-boiling point solvent like Dowtherm A is necessary for the thermal cyclization step, which requires significant energy input to overcome the activation barrier for the intramolecular ring closure and subsequent dehydration.[9] In contrast, the reaction with DEEM can be effectively catalyzed by acetic acid, which protonates the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the aminopyrazole.[12]

  • Workup Procedure: The acidification step in the workup is crucial for protonating the pyrimidine ring, which often increases the product's insolubility in water and facilitates its precipitation. Washing with water removes inorganic salts and polar impurities, while washing with a non-polar solvent like ethanol can remove unreacted starting materials.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry.[2][6][15] The progress of the reaction can be reliably monitored by thin-layer chromatography (TLC), allowing for real-time assessment of the conversion of starting materials to the product. The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data for the pyrazolo[1,5-a]pyrimidine scaffold are well-documented in the chemical literature, providing a means for self-validation of the experimental outcome.

References

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Gould–Jacobs-Reaktion. ResearchGate. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC - NIH. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]

  • (PDF) Malonates in Cyclocondensation Reactions. ResearchGate. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. [Link]

  • Malonates in Cyclocondensation Reactions. MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. [Link]

  • The synthetic pathway to pyrazole derivatives via cyclocondensation... ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • EMCA and DEEM as Michael reagents used in organic synthesis. ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

Sources

Application

Application Note: Amide Coupling Strategies for 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

This Application Note and Protocol guide is designed for researchers and medicinal chemists working with the 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold. This specific heteroaromatic carboxylic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and medicinal chemists working with the 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold. This specific heteroaromatic carboxylic acid is a critical building block in the synthesis of kinase inhibitors (e.g., JAK, PI3K) and other bioactive small molecules.

Introduction & Chemical Context

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, often functioning as a bioisostere for purines or quinolines in ATP-competitive inhibitors. The 6-carboxylic acid position is particularly strategic for introducing solubility-enhancing groups or specific binding motifs via amide coupling.

However, the 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid presents specific synthetic challenges:

  • Electronic Deactivation: The carboxylic acid is attached to the electron-deficient pyrimidine ring. While this increases the acidity (lowering pKa) of the carboxylic acid, it can render the carbonyl carbon less susceptible to nucleophilic attack after activation if the intermediate is unstable, or conversely, make the carboxylate a weaker nucleophile during the initial activation step with uronium reagents.

  • Solubility: The planar, fused bicyclic system exhibits high lattice energy, often resulting in poor solubility in standard non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, DMSO, NMP).

  • Steric Environment: While the 6-position is relatively exposed, the "bay region" effect near the bridgehead nitrogen can influence the conformation of the resulting amide.

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select the protocol based on the nucleophile (amine) type and scale.

CouplingDecisionTree Start Start: 3-Ethylpyrazolo[1,5-a]pyrimidine-6-COOH AmineType Analyze Amine Partner Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine AmineType->Aliphatic Nucleophilic Aniline Electron-Deficient Aniline / Heterocycle AmineType->Aniline Weak Nucleophile Scale Reaction Scale Aliphatic->Scale MethodA Method A: HATU/DIEA (High Yield, Fast) Aniline->MethodA Standard MethodB Method B: Acid Chloride (SOCl2) (High Reactivity) Aniline->MethodB Sterically Hindered or Deactivated Scale->MethodA < 5g (Research) MethodC Method C: T3P (Propylphosphonic Anhydride) (Easy Workup, Low Epimerization) Scale->MethodC > 5g (Process/Scale-up)

Figure 1: Decision matrix for selecting the optimal amide coupling condition based on amine reactivity and scale.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Research Scale)

Best for: Rapid synthesis, library generation, aliphatic amines, and standard anilines. Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-7-azabenzotriazol-1-yl active ester. The aza-nitrogen in the coupling reagent provides an intramolecular base effect (anchimeric assistance) that accelerates the reaction, crucial for the electron-deficient pyrimidine acid.

Reagents:

  • Acid: 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Dissolution: In a dried vial equipped with a magnetic stir bar, dissolve the Acid (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M – 0.2 M). Note: If the acid does not dissolve completely, gentle warming (40°C) is permissible, but cool to RT before adding HATU.

  • Activation: Add HATU (1.1 equiv) followed immediately by DIPEA (1.5 equiv). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to pre-activate the acid.

  • Addition: Add the Amine (1.1 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT. Monitor by LC-MS.

    • Typical reaction time:[1] 1–4 hours.[2]

    • If incomplete after 4h: Add 0.2 equiv HATU and stir overnight.

  • Workup:

    • Precipitation (Preferred): Pour the reaction mixture slowly into 10 volumes of ice-water or saturated NaHCO3. The product often precipitates. Filter, wash with water, and dry.

    • Extraction: If no precipitate, dilute with EtOAc (Ethyl Acetate). Wash with LiCl (5% aq) x3 (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

Method B: Acid Chloride Activation (Stubborn Substrates)

Best for: Unreactive anilines, sterically hindered amines, or when HATU fails to drive conversion. Mechanism: Conversion to the acid chloride creates a highly electrophilic species that overcomes the poor nucleophilicity of the amine.

Reagents:

  • Acid: 1.0 equiv

  • Reagent: Thionyl Chloride (SOCl2) (5.0–10.0 equiv) OR Oxalyl Chloride (1.5 equiv) + cat. DMF.[3][4]

  • Solvent: DCM (Dichloromethane) or Toluene (if higher boiling point needed).

Protocol:

  • Chlorination: Suspend the Acid in anhydrous DCM (0.2 M).

  • Catalysis: Add 1–2 drops of anhydrous DMF (catalyst).

  • Reagent Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. (Alternatively, reflux in neat SOCl2 for 2 hours if the substrate is very stable).

  • Evolution: Allow to warm to RT and stir for 2 hours. Gas evolution (CO, CO2, HCl) indicates reaction progress.

  • Evaporation: Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride/HCl. Co-evaporate with Toluene x2 to ensure removal of all acidic volatiles.

  • Coupling: Redissolve the crude acid chloride (yellow solid/oil) in anhydrous DCM or THF.

  • Amine Addition: Add the Amine (1.1 equiv) and Triethylamine (TEA) (3.0 equiv) at 0°C.

  • Completion: Stir at RT for 2–12 hours. Quench with water and extract.[5]

Method C: T3P (Propylphosphonic Anhydride) (Scale-Up Friendly)

Best for: Larger scales (>5g), avoiding toxic byproducts, and simple workup. Mechanism: T3P acts as a dehydrating agent forming a mixed anhydride. It is supplied as a 50% solution in EtOAc or DMF.

Protocol:

  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and Base (Pyridine or DIPEA, 3.0 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Addition: Add T3P (50% w/w solution, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If the reaction is sluggish, heat to 50–60°C (T3P is thermally stable).

  • Workup: Wash the organic phase with water, 1M HCl, and 1M NaOH. The byproducts of T3P are water-soluble, remaining in the aqueous phase, leaving the pure product in the organic layer.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Starting Material remains) Poor activation of the electron-deficient acid.Switch from HATU to Method B (Acid Chloride) . Ensure DMF is anhydrous.
Product is stuck in DMF High polarity of the pyrazolo-pyrimidine core.Use LiCl (5% aq) washes during extraction to pull DMF into the aqueous phase. Alternatively, use Method C (T3P in EtOAc) to avoid DMF entirely.
Formation of N-acyl urea byproduct Slow amine attack allows rearrangement of the active ester (common with EDC).Switch to HATU or T3P . Avoid EDC/HOBt for this scaffold.
Regioselectivity issues N/A for this specific acid, but impurities in starting material?Ensure the starting material is the 6-COOH isomer. The 3-COOH isomer is a common impurity in commercial batches. Check NMR.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow for the HATU coupling, highlighting the critical intermediate stabilization by the aza-benzotriazole ring.

ReactionMechanism Acid 3-Ethylpyrazolo[1,5-a] pyrimidine-6-COOH ActiveEster O-At Active Ester (Activated Intermediate) Acid->ActiveEster DIPEA, DMF Activation HATU HATU (Reagent) HATU->ActiveEster Product Final Amide Product ActiveEster->Product Amine Attack -HOAt Amine R-NH2 (Nucleophile) Amine->Product

Figure 2: Simplified reaction pathway for HATU-mediated activation.

References

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Lynch, B. M., et al. "Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution."[5] Canadian Journal of Chemistry, 1975, 53(1), 119-124.

  • Amide Coupling on Heteroaromatic Acids (HATU Utility)

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6] Journal of the American Chemical Society, 1993, 115(10), 4397–4398.

  • T3P Application Note

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.

  • Kinase Inhibitor Context (JAK Inhibitors): Example of Pyrazolo[1,5-a]pyrimidine scaffold in JAK inhibitors: Journal of Medicinal Chemistry, 2011, 54(13), 4638–4658. (General reference for scaffold utility).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid may exhibit biological activity; handle as a potential kinase inhibitor.

Sources

Method

Preparation of 3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxamides for drug discovery

This Application Note and Protocol Guide details the high-yield synthesis of 3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxamides , a privileged scaffold in medicinal chemistry targeting kinases (e.g., JAK, Trk, CDK) and othe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the high-yield synthesis of 3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxamides , a privileged scaffold in medicinal chemistry targeting kinases (e.g., JAK, Trk, CDK) and other enzymes (e.g., PDE).

Introduction & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the purine system, widely utilized in drug discovery to target the ATP-binding site of protein kinases. The fusion of the electron-rich pyrazole and the electron-deficient pyrimidine ring creates a dipole moment that facilitates hydrogen bonding with the kinase hinge region.

Specific structural features of the 3-ethyl-6-carboxamide variant include:

  • 3-Ethyl Group: Fills the hydrophobic pocket (gatekeeper region) often accessible in specific kinase isoforms, improving selectivity over the unsubstituted or methyl variants.

  • 6-Carboxamide: Acts as a solvent-exposed "exit vector," allowing the attachment of solubilizing groups (e.g., morpholines, piperazines) or pharmacophores that interact with the ribose-binding pocket.

  • 7-Position Versatility: The synthetic route described below proceeds via a 7-chloro intermediate, a "pivot point" allowing late-stage diversification (SNAr) to modulate potency and solubility.

Retrosynthetic Analysis

The most robust disconnection utilizes the [3+3] cyclocondensation strategy. The pyrimidine ring is constructed by condensing a binucleophilic 3-aminopyrazole with a 1,3-dielectrophile.

  • Disconnection A: Amide coupling (Late-stage diversification).

  • Disconnection B: SNAr displacement of C7-Chloride (Library generation).

  • Disconnection C: Cyclocondensation of 4-ethyl-1H-pyrazol-5-amine with diethyl ethoxymethylenemalonate (DEEM).

Retrosynthesis Target 3-Ethyl-6-carboxamide Target (Kinase Inhibitor) Intermediate1 6-Carboxylic Acid Precursor Target->Intermediate1 Amidation Intermediate2 7-Chloro-6-ester (Pivot Intermediate) Intermediate1->Intermediate2 Hydrolysis Intermediate3 7-Hydroxy-6-ester (Cyclized Core) Intermediate2->Intermediate3 POCl3 Chlorination Precursors 4-Ethyl-1H-pyrazol-5-amine + Diethyl ethoxymethylenemalonate Intermediate3->Precursors Cyclocondensation

Figure 1: Retrosynthetic strategy emphasizing the 7-chloro pivot intermediate for maximum SAR utility.

Experimental Protocols

Protocol A: Synthesis of 4-Ethyl-1H-pyrazol-5-amine

Rationale: This precursor is not always commercially available in bulk. It is synthesized via the formylation of butyronitrile followed by hydrazine cyclization.

Reagents:

  • Butyronitrile (1.0 equiv)

  • Ethyl formate (1.2 equiv)

  • Sodium Hydride (60% in oil) (1.2 equiv) or NaOEt (solid)

  • Hydrazine hydrate (1.2 equiv)

  • Solvents: THF (anhydrous), Ethanol, MTBE.

Step-by-Step Methodology:

  • Formylation:

    • To a flame-dried 3-neck flask under N2, add NaH (1.2 equiv) washed with hexanes. Suspend in anhydrous THF (5 mL/g NaH).

    • Cool to 0°C. Add a mixture of Butyronitrile (1.0 equiv) and Ethyl formate (1.2 equiv) dropwise over 1 hour. Caution: H2 gas evolution.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn thick/opaque as the sodium enolate salt precipitates.

    • Checkpoint: LCMS should show consumption of nitrile and formation of the enolate species [M-Na]⁻.

  • Cyclization:

    • Concentrate the reaction mixture in vacuo to remove THF/volatiles.

    • Dissolve the residue in Ethanol (10 mL/g).

    • Cool to 0°C. Add Hydrazine hydrate (1.2 equiv) dropwise.

    • Reflux the mixture for 4 hours.

  • Work-up:

    • Cool to RT and concentrate.

    • Dissolve residue in water and extract with Ethyl Acetate or DCM.

    • Dry organic layer (Na2SO4) and concentrate.

    • Purification: Recrystallize from MTBE/Hexanes or distill under high vacuum if oil.

    • Yield Target: 70–85%.

Protocol B: Scaffold Construction (Cyclization & Chlorination)

Rationale: Direct reaction with DEEM yields the 7-hydroxy intermediate. To enable nucleophilic substitution (essential for kinase affinity tuning), we convert this immediately to the 7-chloro derivative.

Reagents:

  • 4-Ethyl-1H-pyrazol-5-amine (from Protocol A)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

  • Phosphorus oxychloride (POCl3) (Excess, solvent/reagent)

  • Base: N,N-Diethylaniline (1.0 equiv) - Catalyst for chlorination.

Step-by-Step Methodology:

  • Condensation (The Gould-Jacobs Type Reaction):

    • Mix amine and DEEM in Ethanol (5 mL/g).

    • Reflux for 4–6 hours. The product (Ethyl 3-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate) often precipitates upon cooling.

    • Filter, wash with cold EtOH, and dry.

  • Chlorination (The Pivot Step):

    • Place the 7-hydroxy intermediate in a round-bottom flask.

    • Add POCl3 (5–10 volumes). Add N,N-Diethylaniline (1.0 equiv).

    • Reflux (approx. 105°C) for 2–4 hours.

    • Monitor: TLC (Hex/EtOAc) or LCMS. The starting material peak (polar) should disappear; a less polar peak (Chloro) appears.

  • Work-up (Critical Safety):

    • Cool reaction to RT.

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Exothermic!

    • Extract with DCM (3x). Wash combined organics with Sat. NaHCO3 (to remove phosphoric acid byproducts) and Brine.

    • Dry (MgSO4) and concentrate.

    • Product: Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Protocol C: Library Generation (SNAr, Hydrolysis, Amidation)

Rationale: This sequence allows the parallel synthesis of diverse analogs.

Workflow Diagram:

Workflow Step1 7-Cl Intermediate Step2 S_NAr Displacement (R1-NH2) Step1->Step2  THF/DIEA, 60°C   Step3 Ester Hydrolysis (LiOH) Step2->Step3  THF/H2O, RT   Step4 Amide Coupling (R2-NH2 / HATU) Step3->Step4  DMF, RT  

Figure 2: Parallel synthesis workflow for library generation.

Step-by-Step Methodology:

  • SNAr Displacement (Introduction of R1):

    • Dissolve 7-chloro intermediate in THF or DMF.

    • Add amine (R1-NH2, 1.1 equiv) and DIEA (2.0 equiv).

    • Heat to 60°C for 2 hours.

    • Note: If R1=H (unsubstituted 7-position is desired), perform hydrogenolysis (H2, Pd/C) instead of SNAr.

  • Hydrolysis:

    • To the crude SNAr mixture (or isolated product), add LiOH (3.0 equiv) in H2O.

    • Stir at 50°C until ester is consumed (LCMS).

    • Acidify to pH 3–4 with 1M HCl. The carboxylic acid usually precipitates. Filter and dry.[1]

  • Amidation (Introduction of R2):

    • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (anhydrous).

    • Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir for 5 mins to activate.

    • Add Amine (R2-NH2, 1.2 equiv).

    • Stir at RT for 2–12 hours.

    • Purification: Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Quantitative Data Summary

ParameterProtocol A (Precursor)Protocol B (Core Synthesis)Protocol C (Amidation)
Scale 10 – 50 g5 – 10 g50 – 200 mg (Parallel)
Limiting Reagent Butyronitrile4-Ethyl-1H-pyrazol-5-amineCarboxylic Acid Intermediate
Key Solvent THF / EthanolEthanol / POCl3DMF
Temperature 0°C → RefluxReflux (105°C)RT
Typical Yield 75%60% (over 2 steps)50–80%
Purification Distillation / CrystallizationCrystallization / Flash ColumnPrep-HPLC

Troubleshooting & Optimization (Expertise)

  • Regioselectivity Issues: In Protocol B, the reaction with DEEM is highly regioselective for the 6-ester. However, if using ethyl acetoacetate derivatives, mixtures of 5- and 7-isomers may occur. Stick to DEEM for 6-carboxamide targets.

  • Chlorination Stalling: If the conversion of 7-OH to 7-Cl is slow, ensure the POCl3 is fresh (colorless, not yellow). The addition of N,N-diethylaniline is catalytic but essential for difficult substrates.

  • Hydrolysis Solubility: The 7-amino-substituted esters can be very insoluble. If LiOH/THF/Water fails, switch to KOH in MeOH/Water and heat to 80°C.

  • Pyrophoric Safety: When using NaH in Protocol A, ensure all glassware is oven-dried. For larger scales (>100g), consider using NaOEt in Ethanol to avoid H2 evolution hazards, though yields may decrease slightly.

References

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Fandrick, K. R., et al. "Mechanistic Study of the Reaction between Methyl Hydrazine and Ethyl 2-Cyano-3-ethoxyacrylate." Journal of Organic Chemistry, 2015. Link

  • Kinase Inhibitor Applications (JAK/Trk)

    • Williamson, D. S., et al. "Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters, 2005.[2] Link

  • Zaleplon/Indiplon Precursor Chemistry (Analogous Route)

    • "Process for the preparation of Zaleplon."[3] Google Patents, WO2003095456A1. Link

  • Amidation Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • SNAr on Heterocycles

    • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 2011. Link

Sources

Application

Application Note: Activation &amp; Coupling Strategies for 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold represents a critical intermediate in the synthesis of bioactive compounds, particularly kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold represents a critical intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors (e.g., JAK, PI3K) and anxiolytics related to the Zaleplon class.

Effective activation of the C6-carboxylic acid is chemically challenging due to two primary factors:

  • Electronic Deactivation: The pyrazolo[1,5-a]pyrimidine core is electron-deficient, particularly at the pyrimidine ring. While this increases the electrophilicity of the carbonyl carbon after activation, it renders the initial carboxylate oxygen less nucleophilic, slowing down the formation of the active ester.[1]

  • Solubility Profile: This fused heteroaromatic system exhibits poor solubility in non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, NMP, DMSO) which influences reagent selection.[1]

This guide details three validated protocols for activating this specific substrate, prioritized by scale and coupling difficulty.

Reagent Selection Matrix

The choice of coupling reagent should be dictated by the nucleophile (amine) partner and the scale of the reaction.

Reagent SystemMechanismRecommended Use CaseProsCons
HATU / DIPEA Uronium/Guanidinium saltDiscovery / Library Synthesis. Best for unreactive amines (anilines) or precious intermediates.Highest conversion rates; rapid kinetics.Expensive; difficult to remove byproducts (tetramethylurea) on large scale.
T3P (Propylphosphonic anhydride) Cyclic AnhydrideScale-up (>10g) & Process. Excellent for anilines and weak nucleophiles.Low toxicity; water-soluble byproducts; often requires no chromatography.Slower reaction times; requires base (Pyridine/TEA).
Oxalyl Chloride / DMF Acid Chloride FormationSterically Hindered Amines. When standard couplings fail.[2]Creates the most reactive electrophile (Acid Chloride).Harsh conditions; incompatible with acid-sensitive groups; moisture sensitive.

Decision Logic for Protocol Selection

The following decision tree illustrates the logical flow for selecting the optimal activation strategy based on your specific experimental constraints.

ReagentSelection Start Substrate: 3-Ethylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid CheckAmine Is the Amine Partner Electron-Deficient (e.g., Aniline)? Start->CheckAmine CheckScale Reaction Scale? CheckAmine->CheckScale No (Aliphatic Amine) HATU PROTOCOL A: HATU (High Success Rate) CheckAmine->HATU Yes (Aniline/Heterocycle) CheckSolubility Is Acid Soluble in DCM? CheckScale->CheckSolubility Small (<1g) T3P PROTOCOL B: T3P (Clean Workup/Scale-up) CheckScale->T3P Large (>10g) CheckSolubility->HATU Yes AcidCl PROTOCOL C: Acid Chloride (Max Reactivity) CheckSolubility->AcidCl No (Suspension) HATU->AcidCl If HATU Fails

Figure 1: Decision tree for selecting the appropriate activation reagent based on amine reactivity and reaction scale.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Activation (Gold Standard)

Recommended for medicinal chemistry library generation and coupling with electron-poor anilines.

Mechanism: HATU generates an OAt-active ester, which utilizes the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety to accelerate amine attack.

Materials:

  • Substrate: 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 equiv)

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: In a dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. If the acid does not dissolve completely, sonicate for 5 minutes.[1] The subsequent addition of base usually aids solubility.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion.

    • Critical Step: Allow the mixture to stir at Room Temperature (RT) for 15-30 minutes . The solution should turn yellow/orange, indicating the formation of the activated ester.[1]

  • Coupling: Add the amine partner (1.1 – 1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Note: If the reaction is sluggish (common with electron-deficient anilines), heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: T3P (Propylphosphonic Anhydride) Activation

Recommended for scale-up (>5g) and reactions requiring simple purification.

Mechanism: T3P acts as a cyclic anhydride coupling agent. It has low epimerization potential (not critical here) and produces water-soluble phosphonate byproducts.

Materials:

  • Substrate: 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or TEA (4.0 equiv)[1]

  • Solvent: EtOAc (preferred) or DMF/NMP if solubility is poor.

Procedure:

  • Slurry Formation: Suspend the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in the solvent (EtOAc or DMF).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir. T3P reactions are generally slower; allow 12–24 hours.

    • Optimization: If conversion is <50% after 4 hours, add an additional 0.5 equiv of T3P and heat to 60°C.

  • Workup: The beauty of T3P is the workup. Wash the organic layer with water, 1M HCl (if product is not basic), and 1M NaOH (to remove excess acid/T3P byproducts).[1]

Protocol C: Acid Chloride Activation (via Oxalyl Chloride)

Recommended for extremely unreactive amines or when the acid is insoluble in standard coupling media.

Mechanism: Conversion of the acid to the acid chloride using Oxalyl Chloride and catalytic DMF (Vilsmeier-Haack type intermediate).

Materials:

  • Substrate: 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (2-3 drops)

  • Solvent: Anhydrous DCM (or THF if DCM solubility is nil)[1]

Procedure:

  • Suspension: Suspend the carboxylic acid in anhydrous DCM under Nitrogen/Argon.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise. Gas evolution (CO/CO₂) will be observed.

  • Activation: Allow to stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

  • Coupling: Add the amine (1.1 equiv) and a scavenger base (TEA or DIPEA, 2.0 equiv) at 0°C.

  • Reaction: Stir at RT for 1 hour.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield / Incomplete Conversion Poor solubility of the zwitterionic acid.Switch solvent to NMP or DMSO . Use Protocol A (HATU) and heat to 60°C.
Product is stuck in aqueous phase Pyrazolo[1,5-a]pyrimidine core is polar.Do not use acid washes during workup. Salt out the aqueous layer with NaCl and extract with DCM:iPrOH (3:1) .
Formation of N-Acyl Urea Carbodiimide (EDC/DCC) rearrangement.Avoid EDC/DCC. Switch to HATU or T3P which do not form N-acyl urea byproducts.

Mechanistic Visualization (HATU Activation)

The following diagram details the activation pathway for the HATU protocol, highlighting the critical intermediate stabilization by the HOAt moiety.

HATUMechanism Acid Pyrazolo-COOH (Substrate) ActiveEster OAt-Active Ester (Activated Intermediate) Acid->ActiveEster Activation (15 min) HATU HATU (Reagent) HATU->ActiveEster Activation (15 min) Base DIPEA Base->ActiveEster Activation (15 min) Product Pyrazolo-Amide (Final Product) ActiveEster->Product Coupling (2-16 h) Byproduct HOAt + Urea ActiveEster->Byproduct Leaving Group Amine R-NH2 (Nucleophile) Amine->Product Coupling (2-16 h)

Figure 2: Reaction pathway for HATU-mediated amide coupling.

References

  • Vertex Pharmaceuticals. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids." National Institutes of Health (NIH). Available at: [Link]

  • Celon Pharma S.A. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors."[1] National Institutes of Health (NIH). Available at: [Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." Available at: [Link][1]

  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Available at: [Link]

  • Novikova, D.S., et al. "Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives."[1] Russian Journal of General Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of Pyrazolo[1,5-a]pyrimidine Acids

Welcome to the technical support center dedicated to addressing a critical challenge in pharmaceutical and chemical research: the poor solubility of pyrazolo[1,5-a]pyrimidine carboxylic acids in organic solvents. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in pharmaceutical and chemical research: the poor solubility of pyrazolo[1,5-a]pyrimidine carboxylic acids in organic solvents. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter these persistent issues. Here, we move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed, effective decisions in your experimental work.

Part 1: The Root of the Problem - Why Are These Compounds So Challenging?

Before troubleshooting, it's crucial to understand the inherent properties of the pyrazolo[1,5-a]pyrimidine scaffold that contribute to poor solubility.

Frequently Asked Question (FAQ): What makes pyrazolo[1,5-a]pyrimidine acids poorly soluble?

Answer: The low solubility of these heterocyclic compounds is not arbitrary; it's a direct consequence of their molecular architecture:

  • Planar, Rigid Structure: The fused aromatic ring system is flat and rigid. In the solid state, these molecules can stack efficiently, like plates, through strong intermolecular forces such as π-π stacking.[1]

  • Crystal Lattice Energy: This efficient packing results in a highly stable crystal lattice. A significant amount of energy is required to break apart these interactions before the solvent can surround and solvate individual molecules.[2]

  • Hydrogen Bonding: The presence of the carboxylic acid group and nitrogen atoms in the rings allows for strong hydrogen bonding networks in the solid state, further increasing the crystal lattice energy.[2]

  • Lipophilicity vs. Polarity: While the carboxylic acid group adds polarity, the larger heterocyclic core is predominantly nonpolar or lipophilic. This dual nature can make it difficult to find a single solvent that effectively satisfies both characteristics.[1][3]

FAQ: How do different substituents on the ring system affect solubility?

Answer: Substituents play a pivotal role and can be rationally modified to improve solubility.[3]

  • Solubility-Enhancing Groups: Introducing polar, flexible, or hydrogen-bond-donating/accepting groups can disrupt the crystal packing and improve interaction with polar solvents. Examples include adding basic side-chains, hydroxyl groups, or morpholine rings.[4][5]

  • Solubility-Reducing Groups: Bulky, nonpolar, or lipophilic groups (e.g., large aryl or alkyl chains) often decrease solubility in polar organic solvents by increasing the nonpolar character and potentially enhancing crystal packing through hydrophobic interactions.[3]

Part 2: A Systematic Troubleshooting Guide

This section is structured as a logical workflow, guiding you from initial observations to advanced solutions.

Question 1: My pyrazolo[1,5-a]pyrimidine acid won't dissolve in standard organic solvents. Where do I begin?

Answer: Start with a systematic solvent screening using a small amount of your compound. The goal is to identify a suitable starting point for your experiments or a solvent system for optimization.

The most promising initial candidates are often polar aprotic solvents, which can disrupt the strong intermolecular forces of the solute.[6]

Table 1: Initial Solvent Screening Recommendations

Solvent ClassRecommended SolventsRationale & Expected Efficacy
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Excellent H-bond acceptors with high dielectric constants. Often the most effective choice for dissolving these compounds.[7][8]
Polar Protic Methanol, EthanolCan act as both H-bond donors and acceptors but may be less effective than DMSO/DMF for highly crystalline compounds.[7][9]
Chlorinated Dichloromethane (DCM), ChloroformGenerally less effective due to lower polarity but may work for derivatives with significant nonpolar character.[6]
Ethers & Esters Tetrahydrofuran (THF), Ethyl AcetateTypically poor solvents for this class unless the compound is heavily substituted with lipophilic groups.

Protocol 1: Systematic Solvent Screening

  • Preparation: Weigh 1-2 mg of your pyrazolo[1,5-a]pyrimidine acid into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from Table 1.

  • Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe for dissolution.

  • Energy Input: If not soluble, gently heat the vials to 40-50°C for 5-10 minutes and/or place them in an ultrasonic bath. Observe for any changes.

  • Incremental Addition: If the compound dissolves, add another 1-2 mg to determine an approximate saturation point. If it remains insoluble, incrementally add more solvent (e.g., in 100 µL aliquots) to estimate the solubility limit.

  • Documentation: Record your observations meticulously, noting the approximate solubility (e.g., <1 mg/mL, ~5 mg/mL, >10 mg/mL) under different conditions (room temp, heated, sonicated).

Question 2: My compound is an acid. How can I leverage its chemical properties to increase solubility?

Answer: The carboxylic acid functionality is your key to dramatically improving solubility through pH modification. By deprotonating the acid with a base, you form an ionic salt in situ, which is significantly more polar and often much more soluble than the neutral parent compound.[10][][12]

This is governed by the Henderson-Hasselbalch equation. When the pH of the solution is above the pKa of the carboxylic acid, the ionized (salt) form predominates.

Workflow: Troubleshooting via pH Modification

Caption: A decision-making workflow for solubility enhancement.

Question 3: Simple pH adjustment isn't sufficient or my compound precipitates upon dilution. What's next?

Answer: This is a common scenario where the localized environment is favorable, but the bulk solvent is not. The solution is to modify the bulk solvent properties using co-solvents.

A co-solvent is a water-miscible organic solvent that, when added to an aqueous system, reduces the overall polarity of the solvent, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[13] For purely organic systems, blending solvents can fine-tune polarity to match the solute.

Commonly Used Co-solvents:

  • Propylene Glycol (PG)

  • Polyethylene Glycols (especially PEG 300 and PEG 400)

  • Ethanol

  • Glycerol

  • Dimethyl Acetamide (DMA)[10]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a less polar microenvironment that is more accommodating to your lipophilic pyrazolo[1,5-a]pyrimidine core.[] This approach is highly effective for creating concentrated stock solutions that can be diluted into aqueous media for biological assays.[8]

Question 4: I need a stable, solid form of my compound with reliably high solubility. How do I achieve this?

Answer: For long-term use, formulation, and consistent results, preparing a stable salt of your pyrazolo[1,5-a]pyrimidine acid is the most robust and widely used strategy.[14][15] This chemical modification permanently alters the solid-state properties of the drug.

Mechanism of Salt Formation for Solubility Enhancement

SaltFormation cluster_reactants Reactants cluster_products Products PPA Pyrazolo[1,5-a]pyrimidine -COOH (Weak Acid) (Poorly Soluble) Salt Pyrazolo[1,5-a]pyrimidine -COO⁻ Na⁺ (Salt) (Highly Polar & Soluble) PPA->Salt Proton Transfer Water H₂O PPA->Water Base Base (e.g., NaOH) Base->Salt Base->Water

Caption: Ionization of an acidic compound to form a more soluble salt.

Protocol 2: Preparation of a Sodium Salt

  • Dissolution: Dissolve your pyrazolo[1,5-a]pyrimidine acid (1.0 equivalent) in a suitable organic solvent with minimal water content (e.g., methanol or ethanol).

  • Base Addition: Prepare a 1.0 M solution of sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in the same solvent. Add this solution dropwise (1.0 to 1.05 equivalents) to the stirring solution of your acid at room temperature.

  • Precipitation: The sodium salt is often much less soluble in the organic solvent than the parent acid and may precipitate upon formation. If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent (e.g., diethyl ether or heptane) can be added to induce crystallization.

  • Isolation: Collect the resulting solid by filtration.

  • Washing & Drying: Wash the solid with a small amount of cold solvent or the anti-solvent to remove any unreacted starting material. Dry the salt thoroughly under a vacuum.

  • Validation: Confirm salt formation and purity using techniques like NMR (disappearance of the acidic proton), elemental analysis, or titration. Crucially, test the solubility of this new salt form in your desired solvent system and compare it to the parent acid.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the acidic group in situ to form a more polar species.[10]Simple, rapid, and requires no permanent modification of the compound.May not be stable upon dilution; depends on the buffer capacity of the medium.
Co-solvency Reduces the polarity of the solvent system to better match the solute.[13]Highly effective for creating concentrated stock solutions; allows for fine-tuning of solvent properties.High concentrations of organic co-solvents can be toxic in biological systems; risk of precipitation on dilution.[16]
Salt Formation Chemical conversion to a stable, isolated ionic form with different solid-state properties.[17][18]Creates a new, stable chemical entity with potentially much higher intrinsic solubility and dissolution rate.[14]Requires additional chemical synthesis and purification steps; not all salts have improved stability (e.g., hygroscopicity).[18]
Particle Size Reduction Increases the surface area-to-volume ratio of the solid particles.[15]Increases the rate of dissolution. Simple physical process (milling, micronization).Does not increase the equilibrium solubility; may not be sufficient for very poorly soluble compounds.[10]

This technical guide provides a foundational framework for systematically addressing the solubility of pyrazolo[1,5-a]pyrimidine acids. By understanding the underlying chemical principles and employing a logical, multi-pronged troubleshooting strategy, researchers can overcome these common experimental hurdles and accelerate their research and development efforts.

References

  • IJSDR. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). Available at: [Link]

  • PubChem. Pyrazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. National Center for Biotechnology Information. Available at: [Link]

  • Int J Pharm Chem Anal. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Available at: [Link]

  • RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry. Available at: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. Available at: [Link]

  • Pharma Focus Asia. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • PMC. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • PMC. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • PMC. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Available at: [Link]

  • RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2018). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • Revue Roumaine de Chimie. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]

  • PubMed. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • PubChemLite. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Available at: [Link]

  • NIH. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Intermediates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of intermediates in the synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This document is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of intermediates in the synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Achieving high purity of the synthetic intermediates is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your intermediates in a direct question-and-answer format.

dot

Troubleshooting_Workflow start Problem Encountered During Purification oil_product Q1: Crude product is an oily, non-solid material. start->oil_product multi_spots Q2: TLC shows multiple spots after reaction. start->multi_spots low_yield Q3: Yield is very low after purification. start->low_yield no_precipitate Q4: No precipitate forms upon acidification of aqueous layer. start->no_precipitate bad_mp Q5: Final product has a low or broad melting point. start->bad_mp cause_solvent Cause: Residual Solvent? oil_product->cause_solvent Check cause_incomplete Cause: Incomplete Reaction? multi_spots->cause_incomplete Check cause_transfer Cause: Mechanical Loss? low_yield->cause_transfer Check cause_ph Cause: Incorrect pH? no_precipitate->cause_ph Check cause_impurity_mp Cause: Impurities Present? bad_mp->cause_impurity_mp Check cause_impurity_oil Cause: Oily Impurities? cause_solvent->cause_impurity_oil No sol_vacuum Solution: Dry under high vacuum. cause_solvent->sol_vacuum Yes sol_triturate Solution: Triturate with a non-polar solvent (e.g., hexanes). cause_impurity_oil->sol_triturate Yes sol_chromatography Solution: Purify via flash chromatography. cause_impurity_oil->sol_chromatography If trituration fails cause_side_prod Cause: Side Products? cause_incomplete->cause_side_prod No sol_optimize Solution: Optimize reaction time/temperature. cause_incomplete->sol_optimize Yes sol_id Solution: Identify spots via co-spotting and LC-MS. cause_side_prod->sol_id Yes cause_solubility Cause: High Solubility? cause_transfer->cause_solubility Check Recrystallization sol_review_tech Solution: Review transfer techniques and recrystallization solvent choice. cause_transfer->sol_review_tech Yes cause_solubility->sol_review_tech Yes sol_extract_more Solution: Re-extract aqueous layer with fresh organic solvent. cause_solubility->sol_extract_more Yes cause_ph->cause_solubility No, pH is correct sol_check_ph Solution: Check pH with paper; add acid until pH < 3. cause_ph->sol_check_ph Yes, pH > 4 sol_recrystallize Solution: Re-purify via recrystallization or chromatography. cause_impurity_mp->sol_recrystallize Yes sol_id->sol_chromatography

Caption: General troubleshooting workflow for purification issues.

Q1: My crude product is an intractable oil and refuses to crystallize. What are the likely causes and solutions?

A1: This is a common issue often caused by the presence of impurities that inhibit the formation of a crystal lattice or by residual solvent.

  • Causality: Unreacted starting materials, low-molecular-weight side products, or even small amounts of high-boiling point solvents (like DMF or DMSO) can act as "eutectic plasticizers," lowering the melting point of the mixture and preventing solidification.

  • Troubleshooting Steps:

    • Remove Residual Solvent: First, ensure all solvent is removed by placing the sample under high vacuum for several hours, possibly with gentle heating (e.g., 40 °C) if the compound is thermally stable.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a solvent in which your desired product is insoluble but the oily impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture). Stir vigorously with a glass rod, scratching the side of the flask. This can often crash out the solid product.

    • Chromatography: If the above fails, the most reliable solution is purification by flash column chromatography. This will separate the desired product from the impurities preventing crystallization.[3]

Q2: My reaction is complete, but the TLC plate shows multiple spots. How do I proceed with purification?

A2: Multiple spots indicate the presence of starting materials, byproducts, or degradation products. The key is to identify your product spot and choose an appropriate separation technique.

  • Causality: The synthesis of pyrazolo[1,5-a]pyrimidines often involves condensation reactions which can sometimes stall or produce side products if conditions are not optimal.[1]

  • Troubleshooting Steps:

    • Spot Identification: On a single TLC plate, co-spot your crude reaction mixture alongside the starting materials. This will help you identify which spots correspond to unreacted reagents. Your product spot should be new and ideally have a different Rf value.

    • Solvent System Optimization: Develop a solvent system for column chromatography that gives good separation between your product spot and the major impurities (a ΔRf of >0.2 is ideal). A typical starting point for these heterocycles is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

    • Purification: Perform flash column chromatography using the optimized solvent system to isolate the desired product.[4]

Q3: During the acid-base extraction of the final carboxylic acid, I don't get a precipitate after acidifying the aqueous layer. What went wrong?

A3: This frustrating situation usually points to one of two issues: incomplete acidification or unexpected solubility of your product.

  • Causality: The principle of acid-base extraction relies on converting the water-soluble carboxylate salt back into the water-insoluble neutral carboxylic acid by lowering the pH.[5][6] If the pH is not sufficiently acidic, the compound remains in its salt form.

  • Troubleshooting Steps:

    • Verify pH: Do not rely on the volume of acid added. Use pH paper or a pH meter to confirm that the aqueous solution is strongly acidic (pH 1-2). Continue adding acid (e.g., 1M or 2M HCl) dropwise until this pH is achieved.

    • Induce Precipitation: If the solution is acidic and no solid has formed, your product may have some water solubility. Try cooling the solution in an ice bath and scratching the inside of the beaker with a glass rod to induce precipitation.

    • Back-Extraction: If precipitation fails, the compound may be more water-soluble than anticipated. You must "back-extract" the product. Add a water-immiscible organic solvent (e.g., ethyl acetate, DCM) to the acidified aqueous solution and perform a liquid-liquid extraction. The neutral carboxylic acid will move back into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.

Q4: My final yield is significantly lower than expected after recrystallization. Where could my product have gone?

A4: Product loss during recrystallization is common and is almost always related to the choice of solvent and technique.

  • Causality: The ideal recrystallization solvent dissolves the compound when hot but not when cold. If the compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor after filtration.

  • Troubleshooting Steps:

    • Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor) to see if a significant amount of solid residue remains. If so, your losses are due to solubility.

    • Optimize Solvent System: You may need a less polar solvent or a co-solvent system (e.g., Ethanol/Water, Acetone/Hexane) to reduce the solubility of your compound at low temperatures. Perform small-scale solvent screening tests before committing the bulk of your material.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent is a primary cause of low recovery.

    • Recover from Filtrate: If significant product is in the mother liquor, you can try to recover it by concentrating the filtrate and cooling it again to obtain a second crop of crystals, though this crop may be less pure.

Frequently Asked Questions (FAQs)

What is the most common direct precursor to 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid? The most common and synthetically convenient precursor is the corresponding ester, typically the ethyl or methyl ester (e.g., Ethyl 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate). This ester is then hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the final carboxylic acid.[4][7]

What are the most robust purification methods for the ester and acid intermediates? A multi-step approach is often best:

  • Initial Work-up: An aqueous work-up with acid/base washes to remove the bulk of ionic impurities.

  • Flash Chromatography: This is the workhorse method for purifying the neutral ester intermediate to a high degree of purity.[3]

  • Acid-Base Extraction: This technique is specifically tailored and highly effective for purifying the final carboxylic acid, separating it from any neutral or basic impurities.[8][9]

  • Recrystallization: This is the final step to obtain highly crystalline, analytically pure material for both the ester and the acid, assuming a suitable solvent can be found.[10]

How can I effectively remove unreacted 5-amino-3-ethylpyrazole starting material? The aminopyrazole is basic. During the work-up of the reaction mixture (prior to chromatography), perform an extraction with a dilute aqueous acid solution (e.g., 1M HCl). The basic aminopyrazole will be protonated to form a water-soluble salt and will be extracted into the aqueous layer, while your neutral ester intermediate remains in the organic layer.

My compound seems to partially decompose on silica gel. What are the alternatives? If you observe streaking or material loss on a silica TLC plate, your compound may be acid-sensitive.

  • Neutralized Silica: You can try deactivating the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your column solvent before packing.

  • Alumina Chromatography: Basic or neutral alumina can be used as an alternative stationary phase for compounds that are unstable on silica.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent, albeit more expensive, alternative.

Core Experimental Protocols

Protocol 1: Purification of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid via Acid-Base Extraction

This protocol is designed to isolate the acidic product from neutral or basic impurities.

dot

AcidBase_Workflow start Start: Crude solid containing Carboxylic Acid (R-COOH) and Neutral Impurity (N) dissolve 1. Dissolve crude mixture in Organic Solvent (e.g., EtOAc) start->dissolve add_base 2. Add Aqueous Base (e.g., 1M NaOH) to separatory funnel. Shake & vent. dissolve->add_base separate1 3. Separate Layers add_base->separate1 organic_layer1 Organic Layer: Contains Neutral Impurity (N) separate1->organic_layer1 Top aqueous_layer1 Aqueous Layer: Contains Carboxylate Salt (R-COO⁻ Na⁺) separate1->aqueous_layer1 Bottom discard_org Discard/Process Separately organic_layer1->discard_org wash 4. (Optional) Wash organic layer with fresh aq. base to maximize recovery. aqueous_layer1->wash combine_aq 5. Combine all aqueous layers. wash->combine_aq Combine aq. layers acidify 6. Cool aqueous layer in ice bath. Slowly add Acid (e.g., 2M HCl) until pH < 3. combine_aq->acidify precipitate 7. Pure Carboxylic Acid (R-COOH) precipitates as a solid. acidify->precipitate filter_dry 8. Collect solid by vacuum filtration. Wash with cold DI water. Dry under vacuum. precipitate->filter_dry

Caption: Workflow for Acid-Base Extraction purification.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel, shake vigorously for 30-60 seconds, and periodically vent to release pressure. Allow the layers to separate fully.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The carboxylic acid is now in this layer as its sodium salt. The neutral and basic impurities remain in the organic layer.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, add another portion (25 mL) of 1M NaOH to the organic layer, shake, and combine the aqueous layer with the first extract.

  • Acidification: Place the flask containing the combined aqueous extracts in an ice-water bath and stir. Slowly add 2M hydrochloric acid (HCl) dropwise. A white precipitate of the pure carboxylic acid should form.

  • pH Check: Continuously monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2) to ensure complete protonation.

  • Isolation: Allow the slurry to stir in the ice bath for 15-30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Recrystallization of an Ester Intermediate

This protocol is for obtaining analytically pure crystalline material from a crude solid that is already reasonably pure.

Methodology:

  • Solvent Selection: In small test tubes, test the solubility of your crude ester in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) to find one that dissolves the compound when hot but gives poor solubility when cold. Co-solvent systems (e.g., ethanol/water, acetone/hexanes) are often effective.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle reflux. Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing and Drying: Gently wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum.

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Oily Crude ProductResidual solvent; oily impuritiesDry under high vacuum; triturate with hexanes; column chromatography.
Multiple TLC SpotsIncomplete reaction; side-product formationOptimize reaction; identify spots and purify via column chromatography.
No Precipitate on AcidificationInsufficient acid; high water solubilityCheck and adjust pH to 1-2; perform back-extraction into an organic solvent.
Low Recrystallization YieldPoor solvent choice; using too much solventPerform solvent screening; use minimum volume of hot solvent; cool filtrate for a second crop.
Broad/Low Melting PointPresence of impurities or trapped solventRe-purify by recrystallization or chromatography; dry thoroughly under high vacuum.

Table 2: Common Recrystallization Solvents for Screening

Solvent Class Examples Polarity Typical Use
AlcoholsEthanol, IsopropanolPolar ProticGood for moderately polar compounds. Often used with water as a co-solvent.
EstersEthyl AcetatePolar AproticExcellent general-purpose solvent for a wide range of polarities.
KetonesAcetonePolar AproticStrong solvent, often used with a non-polar co-solvent like hexanes.
HydrocarbonsHeptane, Hexane, TolueneNon-polarGood for non-polar compounds or as an anti-solvent with a more polar one.
EthersDiethyl Ether, MTBEWeakly PolarUsed for less polar compounds; high volatility.
References
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. [Link]

  • Pyrazolopyrimidine. Wikipedia. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][3][11]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Request PDF. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • WO 2011/090935 A1. Googleapis.com.
  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Universidade do Minho. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem. [Link]

  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. ResearchGate. [Link]

  • WO2012131633A1 - Pyrazolo pyrimidine derivatives.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. MDPI. [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. [Link]

  • Acid and Base Extraction. Confluence. [Link]

  • United States Patent. University of Toledo. [Link]

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Troubleshooting

Technical Support Center: Recrystallization of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Recrystallization is a pow...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Recrystallization is a powerful technique for purifying solid compounds, but its success is critically dependent on the appropriate choice of solvent and experimental conditions.[1] This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the recrystallization of this specific heterocyclic carboxylic acid.

Our approach is grounded in established principles of crystallization, drawing parallels from the behavior of related pyrazolopyrimidine structures and aromatic polycarboxylic acids to provide actionable, field-proven insights.[2][3][4]

Frequently Asked Questions (FAQs): Solvent Selection

Question 1: What are the ideal properties of a recrystallization solvent for 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

Answer: The perfect solvent is one in which the target compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Key properties to consider are:

  • High Solvating Power When Hot: The solvent must completely dissolve the compound and its impurities near its boiling point.

  • Low Solvating Power When Cold: As the solution cools, the solvent's inability to keep the target compound in solution allows for the formation of pure crystals.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

Question 2: Which solvents are recommended as a starting point for this compound?

Answer: Based on the structure—a heterocyclic aromatic system combined with a carboxylic acid functional group—polar solvents are the most logical starting point. Heterocyclic compounds often crystallize well, and the carboxylic acid group can participate in hydrogen bonding, influencing solubility.[4][5]

The following table summarizes promising solvents for initial screening.

SolventBoiling Point (°C)PolarityRationale & Considerations for Use
Ethanol (EtOH) 78Polar ProticOften an excellent first choice for compounds with hydrogen-bonding capabilities. Its volatility makes it easy to remove. Recrystallization from ethanol is reported for related pyrazolopyrimidine derivatives.[6]
Methanol (MeOH) 65Polar ProticSimilar to ethanol but with a lower boiling point. May offer a different solubility profile.
Isopropanol (IPA) 82Polar ProticLess polar than ethanol; can be useful if the compound is too soluble in ethanol even at low temperatures.
Water (H₂O) 100Very Polar ProticThe carboxylic acid group may impart some water solubility, especially when hot.[5] However, the larger heterocyclic core may limit this. Often used in a co-solvent system.
Ethyl Acetate (EtOAc) 77Polar AproticA good solvent for moderately polar compounds. Its ester functionality can interact differently than alcohols.[7]
Dioxane 101Polar AproticHas been successfully used for recrystallizing other pyrazolopyrimidine derivatives.[2] Use with caution due to its peroxide-forming nature and toxicity.
N,N-Dimethylformamide (DMF) 153Polar AproticA very strong solvent, often capable of dissolving compounds that are insoluble in others.[7] Due to its high boiling point, it is typically used as part of a co-solvent system (e.g., DMF/Ethanol) to avoid oiling out and facilitate drying.[8]

Question 3: When should I consider using a mixed-solvent system?

Answer: A mixed-solvent system is ideal when no single solvent provides the required temperature-dependent solubility profile.[9] This typically occurs when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).

The strategy involves dissolving the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is much less soluble) until the hot solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective combination for compounds like this is an alcohol-water mixture (e.g., Ethanol/Water).[10]

Troubleshooting Guide: Common Recrystallization Issues

This section provides step-by-step guidance to resolve specific experimental challenges.

Issue 1: The Compound Fails to Crystallize Upon Cooling

  • Possible Cause 1: Excessive Solvent Usage. This is the most frequent reason for crystallization failure. The solution is not supersaturated enough for nucleation to occur.[11]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling. If you are unsure if the compound is still in solution, dip a glass rod into the solution and let the solvent evaporate; a solid residue indicates the presence of the dissolved compound.[10]

  • Possible Cause 2: The Solution is Supersaturated but Lacks Nucleation Sites. Crystal growth requires a starting point.

    • Solution A: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[9]

    • Solution B: Seeding. If available, add a single, tiny crystal of the pure compound to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[9]

    • Solution C: Super-Cooling. Place the flask in an ice-water bath to further decrease the compound's solubility. Combine this with scratching for better results.[11]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

  • Explanation: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid instead of a solid crystal lattice. This is common when a solution is cooled too rapidly or when the compound is significantly impure.[11]

    • Solution A: Reheat and Add More Solvent. Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (if using a mixed-solvent system, add more of the "good" solvent).[10] This ensures the saturation point is reached at a lower temperature.

    • Solution B: Slower Cooling. Allow the solution to cool more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels instead of directly on the benchtop. This gives the molecules more time to align into an ordered crystal lattice.[10][11]

Issue 3: Low Recovery of Crystalline Product

  • Possible Cause 1: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized in the filter funnel.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering. Use a fluted filter paper for a faster filtration rate. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.

  • Possible Cause 2: Using Too Much Solvent. As discussed in Issue 1, excess solvent will retain a significant amount of the product in the mother liquor, reducing the final yield.[10]

    • Solution: Before filtration, cool the flask in an ice bath to maximize crystal precipitation. After filtering, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

  • Possible Cause 3: Washing with the Wrong Solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the dissolution of your product while still washing away the impurity-laden mother liquor.

Issue 4: Product is Colored or Purity is Not Improved

  • Possible Cause: Presence of High-Molecular-Weight Colored Impurities.

    • Solution: Activated Charcoal Treatment. After dissolving the crude solid in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal to the solution. Keep the solution hot for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration through a pad of Celite® or fluted filter paper before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Experimental Workflow & Decision Logic

The following diagram outlines the logical workflow for selecting a solvent and troubleshooting the recrystallization process.

Recrystallization_Workflow start_node Start: Crude 3-Ethylpyrazolo[1,5-a]pyrimidine- 6-carboxylic acid process_node_1 Step 1: Small-Scale Solvent Screening (Test EtOH, IPA, EtOAc, etc.) start_node->process_node_1 Begin Purification process_node process_node decision_node decision_node outcome_node outcome_node success_node Pure Crystals Obtained - Filter, Wash, Dry sub_process sub_process decision_node_1 Suitable Single Solvent Found? process_node_1->decision_node_1 process_node_2 Step 2: Test Mixed-Solvent Systems (e.g., EtOH/Water, DMF/EtOH) decision_node_1->process_node_2 No process_node_3 Step 3: Perform Recrystallization - Dissolve in min. hot solvent - Hot filter (if needed) - Cool slowly decision_node_1->process_node_3 Yes process_node_2->process_node_3 decision_node_2 Crystals Formed? process_node_3->decision_node_2 outcome_node_2 Failure Mode: Compound Oiled Out process_node_3:e->outcome_node_2:w If 'Oiling Out' Occurs decision_node_2->success_node Yes outcome_node_1 Failure Mode: No Crystals decision_node_2->outcome_node_1 No sub_process_1 Troubleshoot: - Boil off excess solvent - Scratch flask interior - Add seed crystal outcome_node_1->sub_process_1 sub_process_1->process_node_3 Retry sub_process_2 Troubleshoot: - Reheat solution - Add more 'good' solvent - Ensure slow cooling outcome_node_2->sub_process_2 sub_process_2->process_node_3 Retry

Sources

Reference Data & Comparative Studies

Validation

Structural Profiling of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Scaffolds in Kinase Inhibition

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere of the adenine ring in ATP-competitive kinase inhibitors. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere of the adenine ring in ATP-competitive kinase inhibitors. This guide provides a comparative structural analysis of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid analogs , focusing on their crystallographic signatures, binding modes, and advantages over alternative scaffolds like purines and pyrazolo[1,5-a]pyridines.

We analyze the structural causality of the 6-position substitution—often a vector for solvent-exposed interactions—and provide a validated workflow for obtaining high-resolution crystal structures of these complexes.

Part 1: Comparative Structural Analysis

Scaffold Architecture & Binding Modes

The efficacy of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid analogs stems from their ability to mimic the hydrogen-bonding pattern of the adenine base of ATP while offering distinct vectors for substitution that improve selectivity.

The Hinge Region Interaction

In the ATP-binding pocket, the pyrazolo[1,5-a]pyrimidine core typically orients such that:

  • N1 acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.

  • C7-NH (if substituted) or adjacent groups can act as Hydrogen Bond Donors (HBD) to the backbone carbonyl.

Comparison with Alternatives:

FeaturePyrazolo[1,5-a]pyrimidinePurine (Native ATP)Pyrazolo[1,5-a]pyridine
Hinge Interaction Bidentate (N1, C7-sub)Bidentate (N1, N6)Monodentate or Bidentate (weaker)
Electronic Character Electron-deficient pyrimidine ringElectron-rich imidazole fusionMore lipophilic (lacks N4)
Solubility Moderate to High (Polar N4)HighLow (requires polar substituents)
6-Position Vector Points to Solvent/GatekeeperPoints to Ribose pocketPoints to Solvent/Gatekeeper

Key Insight: The presence of N4 in the pyrazolo[1,5-a]pyrimidine ring increases polarity compared to pyrazolo[1,5-a]pyridine, often resulting in better solubility profiles for the carboxylic acid analogs without sacrificing lipophilic contacts in the hydrophobic back-pocket.

The Role of the 6-Carboxylic Acid Moiety

While many inhibitors utilize the 6-position for solubilizing groups (e.g., piperazines), the 6-carboxylic acid moiety itself offers unique structural advantages in specific targets:

  • Salt Bridges: It can form critical salt bridges with conserved Lysine residues (e.g., the catalytic Lys in the

    
    3 strand).
    
  • Intramolecular H-Bonds: It can lock the conformation of adjacent substituents, reducing the entropic penalty of binding.

Part 2: Validated Experimental Protocols

To reliably analyze these structures, we employ a "Seed-and-Soak" or Co-crystallization approach. The following protocols are optimized for kinase-inhibitor complexes involving acidic ligands.

Protocol A: High-Throughput Co-Crystallization

Objective: Obtain high-occupancy ligand-bound crystals.

  • Protein Preparation:

    • Concentrate target kinase to 10–15 mg/mL in buffer (20 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP).

    • Critical Step: Pre-incubate protein with the pyrazolo[1,5-a]pyrimidine analog at a 3:1 molar excess (ligand:protein) for 1 hour on ice. The carboxylic acid analogs may lower pH; ensure buffer capacity is sufficient or adjust ligand stock pH.

  • Screening:

    • Use sitting-drop vapor diffusion.

    • Mix 200 nL protein-ligand complex + 200 nL reservoir solution.

    • Incubate at 4°C and 20°C.

  • Optimization:

    • If precipitation occurs due to the acidic ligand, switch to a Soaking Protocol (grow apo crystals first, then soak ligand at 1–5 mM for 2–24 hours).

Protocol B: Data Collection & Structure Solution

Objective: Solve phase problem and refine structure.

  • Cryoprotection: Transfer crystal to reservoir solution + 20-25% Glycerol or Ethylene Glycol. Flash cool in liquid nitrogen.

  • Collection: Collect data at 100 K. Aim for resolution < 2.5 Å to resolve the carboxylic acid orientation.

  • Processing:

    • Index/Integrate (e.g., XDS or DIALS).

    • Scale (Aim for

      
       in highest shell).
      
  • Phasing: Use Molecular Replacement (MR) with the apo-kinase structure as a search model.

  • Refinement:

    • Rigid body refinement.

    • Restrained refinement (Refmac5 or Phenix).

    • Validation: Check the

      
       map at the 6-position. The carboxylic acid should show clear planar density.
      

Part 3: Visualization of Structural Logic

Workflow: From Compound to Crystal Structure

The following diagram illustrates the decision matrix for crystallizing these specific acidic analogs.

G Start Pyrazolo[1,5-a]pyrimidine 6-COOH Analog SolubilityCheck Check Solubility (DMSO/Buffer) Start->SolubilityCheck Complexation Protein-Ligand Incubation (3:1) SolubilityCheck->Complexation Precipitation Precipitation? Complexation->Precipitation CoCryst Co-Crystallization (Vapor Diffusion) Precipitation->CoCryst No Soak Soaking into Apo Crystals Precipitation->Soak Yes (Aggregation) DataColl X-Ray Data Collection (>2.5 Å) CoCryst->DataColl Soak->DataColl Refinement Structure Refinement (Check 6-pos Density) DataColl->Refinement

Figure 1: Decision matrix for crystallizing acidic pyrazolo[1,5-a]pyrimidine analogs, prioritizing co-crystallization but providing a soaking fallback for aggregation-prone compounds.

Pharmacophore Interaction Map

This diagram visualizes the key interactions of the scaffold within the ATP binding pocket.

Interaction Core Pyrazolo[1,5-a]pyrimidine Core N1 N1 (Acceptor) Core->N1 C6 6-COOH Group Core->C6 Gatekeeper Gatekeeper Residue Core->Gatekeeper Van der Waals HingeNH Hinge Backbone NH N1->HingeNH H-Bond Lys Catalytic Lysine (Salt Bridge) C6->Lys Ionic/H-Bond Solvent Solvent Channel C6->Solvent Exposed

Figure 2: Schematic interaction map showing the critical salt bridge potential of the 6-carboxylic acid and the hinge-binding mode of the core scaffold.

Part 4: Performance Metrics & Data Interpretation

When evaluating the quality of the crystal structure for these analogs, compare your results against these standard metrics derived from high-quality kinase structures (e.g., CDK2, BRAF complexes).

Table 1: Structural Quality Metrics for Validation

| Metric |

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. As this specific molecule is a novel research chemical, a ded...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. As this specific molecule is a novel research chemical, a dedicated safety data sheet may not be readily available. Therefore, this guidance is synthesized from the hazard profiles of structurally analogous pyrazolo[1,5-a]pyrimidine compounds and established best practices for laboratory safety. The protocols herein are designed to empower researchers with the knowledge to maintain a secure and efficient work environment.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from similar pyrazolo[1,5-a]pyrimidine derivatives, 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid should be handled as a hazardous substance.[1][2][3][4] The primary risks are associated with irritation and acute toxicity upon exposure.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS Hazard StatementPotential Effects & Routes of Exposure
Skin Irritation (Category 2) H315: Causes skin irritationRedness, inflammation, or irritation upon direct contact.[1][5]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationSignificant irritation, redness, and potential for damage upon eye contact.[1][5]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationIrritation of the respiratory tract if dust or aerosols are inhaled.[1][2][3]
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAdverse health effects if ingested.[1][4]

Given these potential hazards, a thorough risk assessment must be conducted before any procedure involving this compound. The scale of the experiment, the physical form of the compound (solid or in solution), and the potential for aerosolization are critical factors in determining the necessary level of containment and personal protective equipment (PPE).

The First Line of Defense: Engineering Controls

Personal protective equipment should always be considered the final barrier between the researcher and a potential hazard.[6] The primary methods for exposure control are engineering solutions that isolate the chemical from the laboratory environment.

  • Chemical Fume Hood: All manipulations of solid 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, including weighing and preparing solutions, must be performed inside a certified chemical fume hood.[7] This is crucial to prevent the inhalation of fine powders and to contain any potential spills.[8]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.[5][7] Local exhaust ventilation should be used for any procedures that cannot be conducted within a fume hood.[5]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following is a step-by-step guide to the required PPE.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[7]

  • Face Shield: When handling larger quantities (>5 grams) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield must be worn in addition to chemical splash goggles.[9][10]

Skin and Body Protection
  • Gloves:

    • Type: Use powder-free nitrile or neoprene gloves.[7] Do not use latex gloves, as they may offer insufficient protection.[7]

    • Inspection: Always inspect gloves for tears or punctures before use.[2]

    • Double Gloving: For procedures involving significant handling or when working with solutions, wearing two pairs of nitrile gloves is recommended. This allows for the safe removal of the outer glove immediately following a contamination event.[10]

    • Replacement: Change gloves every 30 to 60 minutes, or immediately if they become contaminated.[6]

  • Laboratory Coat/Gown:

    • A long-sleeved, cuffed laboratory coat is the minimum requirement.

    • For handling larger quantities or for procedures with a higher risk of spills, a poly-coated, disposable gown that closes in the back is required to provide a higher level of protection against permeation.[8][10]

  • Footwear: Fully enclosed shoes made of a non-porous material are required. Do not wear sandals, open-toed, or open-heeled shoes in the laboratory. Shoe covers should be worn if there is a risk of spills contaminating the floor.[9][10]

Respiratory Protection

The use of a chemical fume hood is the primary method for respiratory protection.[7] However, in specific situations, additional respiratory protection may be necessary:

  • Weighing Powders: If a fume hood is not available for weighing, or if there is a risk of dust generation, a NIOSH-certified N95 respirator is required.[8][9]

  • Spill Cleanup: For large spills, a chemical cartridge-type respirator may be required.[6]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations.[10]

Procedural Discipline: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE Selection Workflow

PPE_Selection start Start: Assess Procedure with 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid q_scale Small Scale (<1g) and Non-Aerosolizing? start->q_scale ppe_standard Standard PPE: - Chemical Splash Goggles - Nitrile Gloves (Single Pair) - Lab Coat q_scale->ppe_standard Yes ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves (Double Pair) - Poly-coated Gown q_scale->ppe_enhanced No q_dust Risk of Dust/Aerosol? ppe_standard->q_dust ppe_enhanced->q_dust q_spill High Splash/Spill Risk? add_respirator Add N95 Respirator q_dust->add_respirator Yes end_ppe Proceed with Caution q_dust->end_ppe No add_respirator->end_ppe

Caption: PPE selection workflow based on experimental scale and risk.

Step-by-Step Donning and Doffing Sequence

DonningDoffing cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Gown/Lab Coat d2 2. N95 Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Inner pair, then outer pair over cuff) d3->d4 f1 1. Remove Outer Gloves f2 2. Remove Gown/Lab Coat (Turn inside out) f1->f2 f3 3. Wash Hands f2->f3 f4 4. Remove Face Shield & Goggles f3->f4 f5 5. Remove Inner Gloves f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Correct sequence for donning and doffing PPE.

Emergency and Disposal Protocols

Immediate Actions for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][5] If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Response

For minor spills within a fume hood:

  • Ensure appropriate PPE is worn, including double gloves and a respirator if dealing with a powder.

  • Cover the spill with an absorbent material.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste.[2]

  • Clean the affected area with an appropriate solvent, followed by soap and water.

Waste Disposal

All materials contaminated with 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, including gloves, gowns, absorbent materials, and the chemical itself, must be disposed of as hazardous chemical waste.[3] Place all waste in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste disposal. Do not allow the product to enter drains.[5]

References

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  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety D
  • SAFETY DATA SHEET for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET for Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide. Fisher Scientific.
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  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
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  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 25940-35-6. J&K Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID | 25940-35-6. ChemicalBook.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
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Sources

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